molecular formula C10H17NO4 B8208838 Methyl2-(tert-butoxycarbonylamino)but-2-enoate

Methyl2-(tert-butoxycarbonylamino)but-2-enoate

Cat. No.: B8208838
M. Wt: 215.25 g/mol
InChI Key: MYYHIDZJUDGETM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl2-(tert-butoxycarbonylamino)but-2-enoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is widely employed due to its stability under various reaction conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(tert-butoxycarbonylamino)but-2-enoate typically involves the protection of an amino acid derivative with a Boc group. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(tert-butoxycarbonylamino)but-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: The removal of the Boc group yields the free amine derivative.

Scientific Research Applications

Methyl2-(tert-butoxycarbonylamino)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-(tert-butoxycarbonylamino)but-2-enoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-(tert-butoxycarbonylamino)but-2-enoate is unique due to its specific structure, which combines the Boc protecting group with an amino acid derivative. This combination allows for selective protection and deprotection of the amino group, making it highly valuable in peptide synthesis and other complex organic transformations.

Biological Activity

Methyl 2-(tert-butoxycarbonylamino)but-2-enoate, also known as a derivative of aminoacrylate, is a compound that has garnered attention in the field of organic synthesis and medicinal chemistry. This article provides an overview of its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

Methyl 2-(tert-butoxycarbonylamino)but-2-enoate has the molecular formula C₉H₁₅N₁O₄ and features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions. The compound appears as a white crystalline powder and is primarily utilized as an intermediate in organic synthesis.

Synthesis

The synthesis of methyl 2-(tert-butoxycarbonylamino)but-2-enoate typically involves the following steps:

  • Formation of the Boc-protected amine : The reaction begins with the protection of an amine using tert-butoxycarbonyl chloride.
  • Condensation with acrylate : The Boc-protected amine is then reacted with methyl acrylate to form the desired product through a Michael addition mechanism.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Biological Activity

While specific biological activities of methyl 2-(tert-butoxycarbonylamino)but-2-enoate are not extensively documented, compounds with similar structures often exhibit notable biological properties. Here are some potential activities inferred from related compounds:

  • Anticancer Activity : Some derivatives of aminoacrylates have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or disrupting mitotic processes. For instance, studies indicate that similar compounds can interfere with microtubule dynamics, leading to multipolar spindle formation in cancer cells .
  • Enzyme Inhibition : Compounds with similar functional groups have been identified as inhibitors of various enzymes, including those involved in metabolic pathways relevant to cancer and inflammation .
  • Anti-inflammatory Properties : The presence of the Boc group may enhance the compound's ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

  • Inhibition of Microtubule Dynamics : Research has demonstrated that structurally related aminoacrylate derivatives can inhibit mitotic kinesins, leading to abnormal cell division in cancer cells. For example, a study identified a compound with a similar backbone that inhibited HSET (KIFC1), resulting in increased multipolar mitoses in centrosome-amplified cancer cell lines .
  • Pharmacological Potential : A study highlighted the use of similar compounds as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, suggesting their potential role in modulating prostaglandin pathways associated with various diseases .
  • Chemical Reactivity : The unique reactivity profile due to the presence of the Boc group allows for further derivatization, which can lead to compounds with enhanced biological activities or selectivity against specific targets.

Summary Table of Related Compounds

Compound NameMolecular FormulaBiological Activity
Methyl 2-(tert-butoxycarbonylamino)but-2-enoateC₉H₁₅N₁O₄Potential anticancer and enzyme inhibition
N,N-di-Boc-glycineC₉H₁₇N₁O₄Used in peptide synthesis; potential anti-inflammatory
Methyl acrylateC₄H₆O₂Common monomer; versatile synthetic applications

Properties

IUPAC Name

methyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h6H,1-5H3,(H,11,13)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYHIDZJUDGETM-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C(=O)OC)/NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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